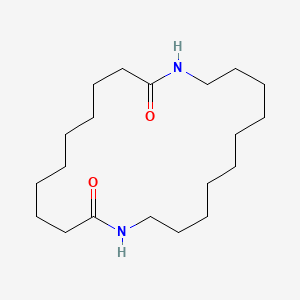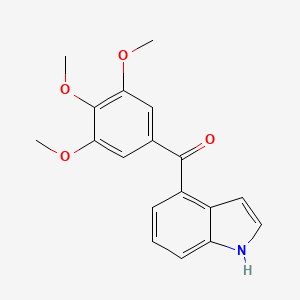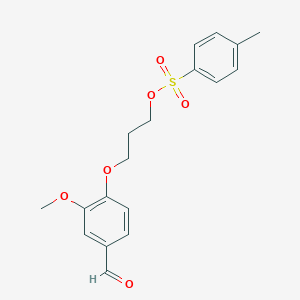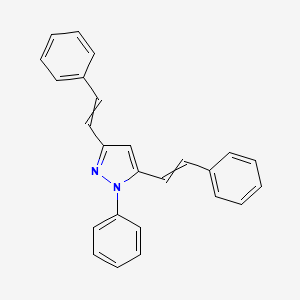![molecular formula C8H12O6 B12544365 Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]- CAS No. 143379-30-0](/img/structure/B12544365.png)
Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehído, [2,2-bis(acetiloxi)etoxi]- es un compuesto orgánico con la fórmula molecular C7H12O5. Es conocido por su estructura única, que incluye dos grupos acetiloxi unidos a una cadena principal de etoxi. Este compuesto se utiliza en diversas aplicaciones químicas e industriales debido a su reactividad y propiedades funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Acetaldehído, [2,2-bis(acetiloxi)etoxi]- generalmente implica la reacción de acetaldehído con anhídrido acético en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza. La reacción general se puede representar de la siguiente manera:
CH3CHO+2(CH3CO)2O→CH3CH(OCOCH3)2O
Métodos de Producción Industrial
En entornos industriales, la producción de Acetaldehído, [2,2-bis(acetiloxi)etoxi]- se escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, lo que lleva a una calidad de producto constante. El uso de catalizadores avanzados y condiciones de reacción optimizadas aumenta aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Acetaldehído, [2,2-bis(acetiloxi)etoxi]- se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácido acético y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes y aldehídos más simples.
Sustitución: Los grupos acetiloxi se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o alcoholes en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen ácido acético, etanol y varios derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Acetaldehído, [2,2-bis(acetiloxi)etoxi]- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos y su papel en las vías metabólicas.
Medicina: La investigación explora su posible uso en el desarrollo de fármacos y como precursor de compuestos farmacéuticos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de Acetaldehído, [2,2-bis(acetiloxi)etoxi]- implica su interacción con varios objetivos moleculares. Los grupos acetiloxi pueden sufrir hidrólisis para liberar ácido acético, que luego puede participar en vías metabólicas. La reactividad del compuesto le permite modificar proteínas y ácidos nucleicos, influyendo en los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
Acetaldehído: Un aldehído más simple con similar reactividad pero que carece de los grupos acetiloxi.
Acetato de Etilo: Un éster con grupos funcionales similares pero diferente disposición estructural.
Anhídrido Acético: Un compuesto relacionado utilizado en la síntesis de derivados de acetaldehído.
Singularidad
Acetaldehído, [2,2-bis(acetiloxi)etoxi]- es único debido a sus dos grupos acetiloxi, que confieren reactividad y propiedades funcionales distintas. Esto lo convierte en un compuesto valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
143379-30-0 |
|---|---|
Fórmula molecular |
C8H12O6 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
[1-acetyloxy-2-(2-oxoethoxy)ethyl] acetate |
InChI |
InChI=1S/C8H12O6/c1-6(10)13-8(14-7(2)11)5-12-4-3-9/h3,8H,4-5H2,1-2H3 |
Clave InChI |
IMCLFEAIUNZUBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(COCC=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)

![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)


![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)

![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

